1-(1-Methyl-1h-pyrazol-4-yl)prop-2-en-1-one CAS number and identifiers
1-(1-Methyl-1h-pyrazol-4-yl)prop-2-en-1-one CAS number and identifiers
An In-depth Technical Guide to 1-(1-Methyl-1H-pyrazol-4-yl)prop-2-en-1-one: Synthesis, Properties, and Therapeutic Potential
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While a specific CAS number for this precise molecule is not publicly cataloged, its synthesis, properties, and potential applications can be reliably extrapolated from established chemical principles and extensive data on closely related analogues. This document synthesizes this information to provide a robust framework for its scientific exploration.
The core of this molecule is the pyrazole ring, a five-membered heterocycle that is considered a "privileged scaffold" in drug discovery.[1][2] The metabolic stability and versatile synthetic accessibility of the pyrazole nucleus have led to its incorporation into numerous FDA-approved drugs, particularly in the oncology space where it features in several kinase inhibitors.[1][3][4] The prop-2-en-1-one moiety, an α,β-unsaturated ketone (enone), is a well-known Michael acceptor, capable of forming covalent bonds with biological nucleophiles, a mechanism frequently exploited in the design of targeted therapeutic agents. The combination of these two functionalities makes 1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one a compound of high potential.
Chemical Identifiers and Physicochemical Properties
For clarity and comparative analysis, the table below summarizes key identifiers and properties for the target molecule, a critical precursor, and a closely related structural analogue.
| Identifier | 1-(1-Methyl-1H-pyrazol-4-yl)prop-2-en-1-one (Target) | 1-Methyl-1H-pyrazole-4-carbaldehyde (Precursor) | 1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-one (Analogue) |
| IUPAC Name | 1-(1-Methyl-1H-pyrazol-4-yl)prop-2-en-1-one | 1-Methyl-1H-pyrazole-4-carbaldehyde | 1-(1-Methyl-1H-pyrazol-4-yl)ethanone |
| CAS Number | Not available | 25016-11-9[5] | 37687-18-6[6][7] |
| PubChem CID | Not available | 573117[5] | 3596939[6] |
| Molecular Formula | C₇H₈N₂O | C₅H₆N₂O[5] | C₆H₈N₂O[6] |
| Molecular Weight | 136.15 g/mol | 110.12 g/mol [5] | 124.14 g/mol |
| Appearance | Inferred: Solid | Colorless to yellow solid[5] | Data not available |
| Storage | Inferred: Store at 0-8 °C, protected from light | Store at 0-8 °C[5] | Data not available |
Synthetic Methodology: A Validated Approach
The most logical and well-documented route for the synthesis of pyrazole-based α,β-unsaturated ketones is the Claisen-Schmidt condensation .[8][9] This classic carbon-carbon bond-forming reaction involves the base-catalyzed reaction between a ketone (or a compound with an activated methyl group) and an aromatic aldehyde that cannot self-condense. This method is highly reliable and provides good to excellent yields, making it the industry-standard approach.
The synthesis of 1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one would therefore proceed via the condensation of its corresponding aldehyde precursor, 1-methyl-1H-pyrazole-4-carbaldehyde , with acetone.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Encorafenib - Wikipedia [en.wikipedia.org]
- 5. chemimpex.com [chemimpex.com]
- 6. 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one | C6H8N2O | CID 3596939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 37687-18-6|1-(1-Methyl-1h-pyrazol-4-yl)-ethanone|BLD Pharm [bldpharm.com]
- 8. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 9. researchgate.net [researchgate.net]
